

The Biological Frontier of Diethyl Pyridine-2,3-dicarboxylate Derivatives: A Technical Guide

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Compound of Interest

Compound Name: *Diethyl Pyridine-2,3-dicarboxylate*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl pyridine-2,3-dicarboxylate and its derivatives represent a class of heterocyclic compounds with significant and expanding biological activities. The inherent chemical versatility of the pyridine core, coupled with the reactivity of the dicarboxylate ester functionalities, has positioned these molecules as promising scaffolds in the pursuit of novel therapeutic agents. This technical guide provides a comprehensive overview of the reported biological activities of these derivatives, with a focus on their anticancer, antimicrobial, and antiviral properties. Detailed experimental methodologies and quantitative activity data are presented to facilitate further research and development in this exciting field.

Synthesis of Diethyl Pyridine-2,3-dicarboxylate

A common synthetic route to **diethyl pyridine-2,3-dicarboxylate** involves the reaction of diethyl 1-amino-1,2-ethylenedicarboxylate with acrolein monomer in the presence of a catalyst such as p-toluenesulfonic acid in a suitable solvent like n-butanol, followed by refluxing.^[1] The resulting product can then be purified by distillation under reduced pressure.^[1] Various derivatives can be synthesized by modifying the starting materials or through subsequent reactions on the pyridine ring or the ester groups.

Biological Activities

Anticancer Activity

A significant body of research has focused on the anticancer potential of pyridine dicarboxylate derivatives. These compounds have demonstrated cytotoxicity against a range of cancer cell lines, with their mechanism of action often linked to the induction of apoptosis.

Quantitative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various **diethyl pyridine-2,3-dicarboxylate** derivatives and related compounds against different cancer cell lines.

Compound/Derivative	Cancer Cell Line	IC50 (µM)	Reference
Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate	HCT116 (Colon Cancer)	16.29 - 68.88	[1]
Thieno[2,3-b]pyridine Derivative	MDA-MB-231 (Breast Cancer)	2.082 (48h)	[2]
Thieno[2,3-b]pyridine Derivative	MCF-7 (Breast Cancer)	2.053 (48h)	[2]
Thieno[2,3-b]pyridine Derivative	SK-OV-3 (Ovarian Cancer)	5.5 (48h)	[3]
Thieno[2,3-b]pyridine Derivative	OVCAR-3 (Ovarian Cancer)	5.0 (48h)	[3]
Thallium(III) complex with pyridine dicarboxylic acid derivative (C1)	A375 (Melanoma)	81.45	[4]
Thallium(III) complex with pyridine dicarboxylic acid derivative (C3)	A375 (Melanoma)	7.23	[4]
Thallium(III) complex with pyridine dicarboxylic acid derivative (C3)	HT29 (Colon Cancer)	193.18	[4]
Thieno[2,3-b]pyridine-phthalimide derivative (Compound 3)	HeLa (Cervical Cancer)	>100	[5]
1,3,4-Oxadiazole substituted	HeLa (Cervical Cancer)	41	[5]

Thieno[2,3-b]pyridine (Compound 4)

1,3,4-Oxadiazole
substituted HeLa (Cervical
Thieno[2,3-b]pyridine Cancer) 38 [
(Compound 5)

1,3,4-Oxadiazole
substituted MCF-7 (Breast 44 [5]
Thieno[2,3-b]pyridine Cancer)
(Compound 4)

1,3,4-Oxadiazole
substituted MCF-7 (Breast 49 [5]
Thieno[2,3-b]pyridine Cancer)
(Compound 5)

Signaling Pathways in Anticancer Activity

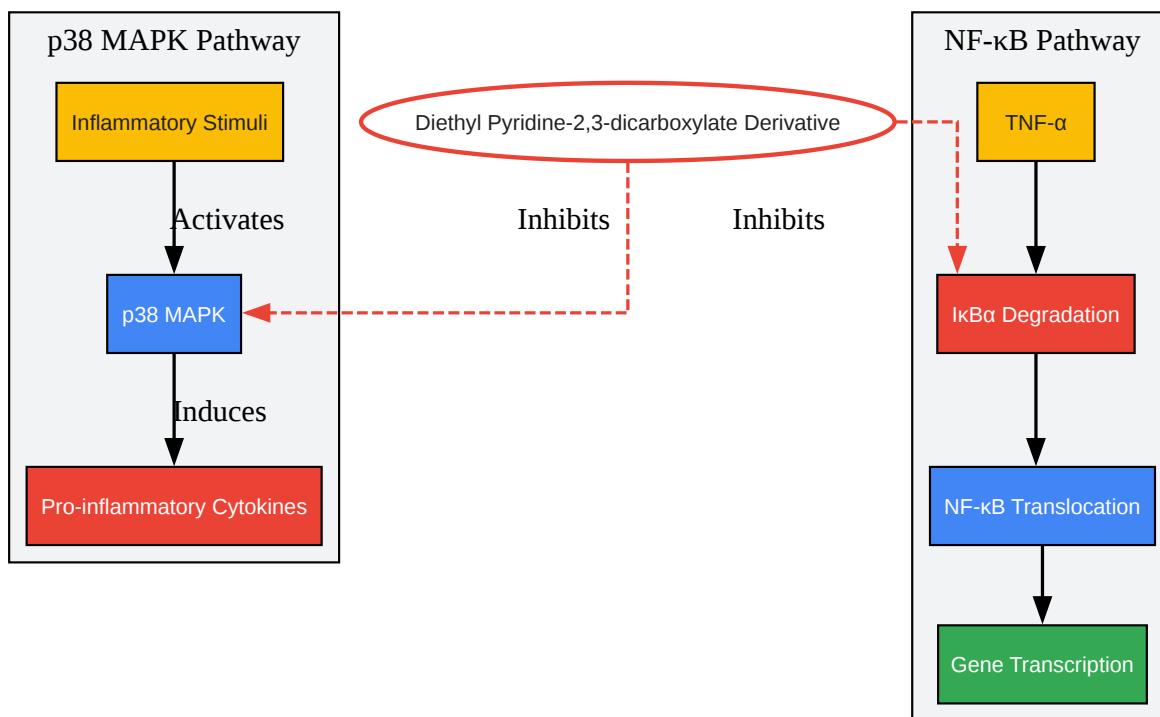
Studies suggest that certain pyridine dicarboxylate derivatives exert their anticancer effects by inducing apoptosis, a form of programmed cell death. One of the key pathways implicated is the intrinsic or mitochondrial pathway of apoptosis.



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Intrinsic Apoptosis Pathway induced by Diethyl Pyridine-2,3-dicarboxylate Derivatives.

Furthermore, some pyridine derivatives have been shown to modulate key signaling pathways involved in inflammation and cell survival, such as the p38 MAP kinase and NF- κ B pathways, which are often dysregulated in cancer.



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Modulation of p38 MAPK and NF-κB Pathways by Pyridine Derivatives.

Antimicrobial Activity

Derivatives of **diethyl pyridine-2,3-dicarboxylate** have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyridine derivatives.

Compound/Derivative	Microorganism	MIC (µg/mL)	Reference
Pyridine-3-carbonitrile derivative (Compound 7)	Candida albicans	1.95	[6]
Pyridine-3-carbonitrile derivative (Compound 9)	Candida albicans	1.95	[6]
Pyridine-3-carbonitrile derivative (Compound 11)	Rhizopus sp.	1.95	[6]
Pyridine-3-carbonitrile derivative (Compound 14)	Aspergillus niger	1.95	[6]
Pyridine-3-carbonitrile derivative (Compound 14)	Candida albicans	1.95	[6]
3-(Pyridine-3-yl)-2-oxazolidinone derivative (21b)	Staphylococcus aureus	2	[7]
3-(Pyridine-3-yl)-2-oxazolidinone derivative (21d)	Staphylococcus aureus	2	[7]
3-(Pyridine-3-yl)-2-oxazolidinone derivative (21e)	Staphylococcus aureus	2	[7]
3-(Pyridine-3-yl)-2-oxazolidinone derivative (21f)	Staphylococcus aureus	4	[7]
2-(Methyldithio)pyridine-3-carbonitrile	Acinetobacter baumannii	0.5 - 64	[8]

N-alkylated pyridine salt (Compound 66)	Staphylococcus aureus	56 ± 0.5% inhibition at 100 µg/mL	[8]
N-alkylated pyridine salt (Compound 66)	Escherichia coli	55 ± 0.5% inhibition at 100 µg/mL	[8]

Antiviral Activity

The pyridine scaffold is a common feature in many antiviral drugs.^[9] Research into **diethyl pyridine-2,3-dicarboxylate** derivatives has revealed their potential to inhibit the replication of various viruses.

Quantitative Antiviral Activity Data

The following table shows the half-maximal effective concentration (EC50) values for some pyridine derivatives against specific viruses.

Compound/Derivative	Virus	EC50 (µM)	Reference
Epoxybenzooxocinopyridine derivative	SARS-CoV-2	2.23 µg/µL	[10]

The mechanism of antiviral action for many pyridine derivatives involves the inhibition of viral enzymes crucial for replication, such as reverse transcriptase or polymerase, or interference with viral entry and maturation processes.^[9]

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

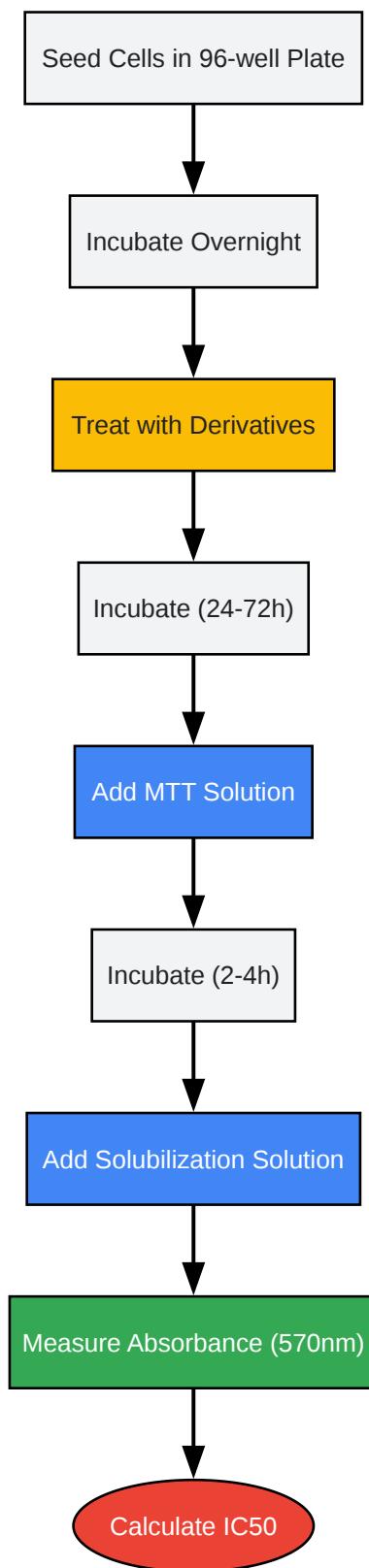
Materials:

- Cancer cell lines

- Complete cell culture medium
- **Diethyl pyridine-2,3-dicarboxylate** derivatives (dissolved in a suitable solvent, e.g., DMSO)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- 96-well plates
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
- Compound Treatment: Treat the cells with various concentrations of the **diethyl pyridine-2,3-dicarboxylate** derivatives. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
- Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
- MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
- Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.



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Workflow for the MTT Cytotoxicity Assay.

Broth Microdilution Method for MIC Determination

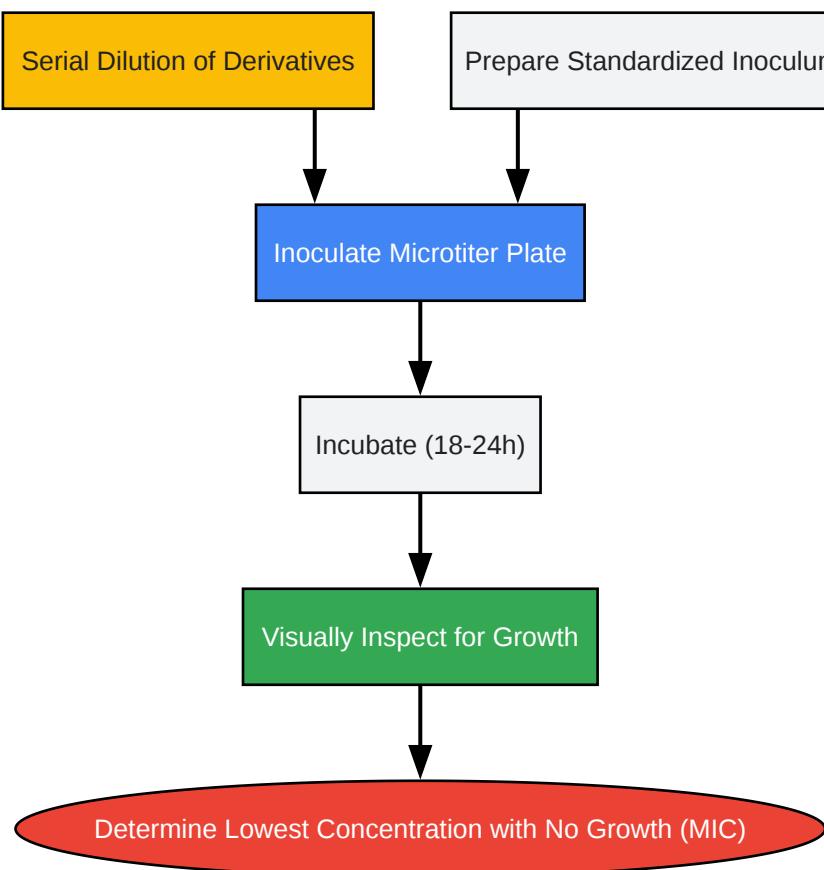
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

- Bacterial or fungal strains
- Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
- **Diethyl pyridine-2,3-dicarboxylate** derivatives
- Sterile 96-well microtiter plates
- Positive control (known antimicrobial agent)
- Negative control (broth only)
- Inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)

Procedure:

- Serial Dilutions: Prepare serial two-fold dilutions of the **diethyl pyridine-2,3-dicarboxylate** derivatives in the broth medium directly in the 96-well plates.
- Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.
- Inoculation: Add a standardized volume of the inoculum to each well containing the compound dilutions, as well as to the positive control wells.
- Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.



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Workflow for MIC Determination by Broth Microdilution.

Conclusion

Diethyl pyridine-2,3-dicarboxylate derivatives have emerged as a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy in preclinical studies, particularly in the areas of oncology and infectious diseases, underscores their potential for further development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic applications of these intriguing molecules. Further investigation into their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the design of next-generation therapeutics with improved potency and selectivity.

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